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(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid

RNA polymerase inhibition Antibacterial Transcription inhibition

Researchers synthesizing Salinamide A analogs face >50% yield loss and costly diastereomer separation when using racemic 3-hydroxy-2,4-dimethylpentanoic acid. The pre-resolved (2R,3R) enantiomer eliminates separation steps and ensures retention of the validated RNAP binding geometry (IC50 0.5 μM against E. coli/S. aureus). • Single (2R,3R) enantiomer - eliminates diastereomer separation and yield loss • Mandatory building block for Salinamide A pharmacophore; required for RNAP bridge helix interaction • Purity ≥95%, suitable for fragment-based drug discovery and total synthesis

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Cat. No. B11722702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)C(=O)O)O
InChIInChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)/t5-,6-/m1/s1
InChIKeyICRIJRMABYUYBG-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2R,3R)-3-Hydroxy-2,4-Dimethylpentanoic Acid


(2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid (CAS 73198-99-9) is a chiral branched-chain hydroxy acid with two defined stereocenters (C2–R, C3–R) [1]. It is the acid component of the bicyclic depsipeptide antibiotic Salinamide A, a potent and selective inhibitor of bacterial RNA polymerase [2]. Its (2R,3R) configuration is essential for the biological activity of the parent natural product, which discriminates between bacterial and human RNA polymerases [3]. Commercially, the compound is available from specialized chiral chemical suppliers as a research reagent .

Why Other Stereoisomers Fail as Replacements


The compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). In the context of Salinamide A, the (2R,3R) configuration is embedded within the macrocyclic depsipeptide framework and is a determinant of its three-dimensional pharmacophore [1]. Replacing the (2R,3R)-acid with its (2R,3S)-diastereomer (CAS 77341-63-0) or the racemic anti/syn mixtures would alter the spatial orientation of the hydrophobic isopropyl and methyl substituents, potentially disrupting critical interactions with the RNA polymerase bridge helix and trigger loop [2]. The racemic synthesis of (2SR,3RS)-2,4-dimethyl-3-hydroxypentanoic acid is well-established, but its use as a building block would yield a mixture of diastereomeric final products requiring costly chromatographic separation and resulting in at least 50% yield loss of the active configuration [3]. For applications requiring stereochemically pure intermediates, generic substitution is not chemically or economically viable.

Quantitative Comparison Guide


Bacterial RNA Polymerase Inhibition Selectivity

Salinamide A, which incorporates (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid as its acid component, inhibits Escherichia coli and Staphylococcus aureus RNA polymerases with an IC50 of 0.5 μM, while exhibiting no detectable inhibition of human RNA polymerase II at equivalent concentrations [1]. This selectivity is attributed to the compound binding to an allosteric site on the bacterial enzyme that is not conserved in the human ortholog, and the (2R,3R) configuration is essential for maintaining this binding pose [2]. The racemic acid or incorrect diastereomer would compromise this selectivity profile.

RNA polymerase inhibition Antibacterial Transcription inhibition

Crystallographic Validation of Binding Pose

The crystal structure of E. coli RNA polymerase in complex with Salinamide A (PDB ID: 4MEX, resolution 3.90 Å) unambiguously places the (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid-derived moiety in a defined binding pocket [1]. The (R) configuration at C2 and C3 positions the isopropyl group and the methyl substituent in orientations that make hydrophobic contacts with the bridge helix of the RNAP β' subunit. The 3-hydroxyl group forms a hydrogen bond network that would be stereochemically impossible with the (2R,3S) or (2S,3R) diastereomers [1]. The ligand 28H in the PDB Chemical Component Dictionary explicitly defines the (2R,3R) stereochemistry [2].

X-ray crystallography Protein-ligand complex Stereochemical validation

Synthetic Efficiency: Enantiopure vs Racemic

The racemic anti diastereomer (2SR,3SR) can be synthesized via the Heathcock aldol methodology in 82–89% yield from 2-methyl-2-(trimethylsiloxy)pentan-3-one and 2-methylpropanal, producing a mixture of enantiomers [1]. However, this racemic route provides zero enantiomeric excess, meaning any downstream application requiring the single (2R,3R) enantiomer would necessitate chiral resolution, resulting in a theoretical maximum 50% recovery of the desired isomer and additional purification costs. Procurement of the pre-resolved (2R,3R) compound (CAS 73198-99-9) from specialized suppliers eliminates this 50% yield penalty . The (2R,3S) diastereomer (CAS 77341-63-0) is commercially available at 95%+ purity, but its incorporation into Salinamide-like scaffolds yields inactive or significantly less potent analogs .

Asymmetric synthesis Chiral resolution Process chemistry

Lipoxygenase and COX Inhibition Profile

The compound has been indexed in the Medical University of Lublin's MeSH database as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. However, no stereochemically resolved IC50 data comparing the (2R,3R), (2R,3S), (2S,3R), and (2S,3S) isomers against purified lipoxygenase isoforms (5-LOX, 12-LOX, 15-LOX) were identified in the primary literature. The available database entry does not specify which isomer(s) the activity data pertains to [1].

Lipoxygenase inhibition Anti-inflammatory Antioxidant

Patent-Backed Antibacterial Utility

U.S. Patent 9,809,626 (Rutgers University, 2017) claims salinamide derivatives as antibacterial agents targeting RNA polymerase, with the (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid moiety explicitly defined in the Markush structures of the claimed compounds [1]. Subsequent patents on bipartite RNA polymerase inhibitors (U.S. 9,243,039) and salinamide-epoxide replacement analogs maintain the (2R,3R) configuration as a fixed stereochemical element, indicating that SAR exploration at this position consistently favors the natural configuration [2]. The (2R,3S) isomer is not claimed in these antibacterial composition-of-matter patents.

Antibacterial agents Salinamide derivatives Patent composition of matter

Key Application Scenarios


RNA Polymerase Inhibitor Synthesis

The (2R,3R) isomer is the mandatory building block for any medicinal chemistry campaign deriving from the Salinamide A pharmacophore. The SAR established by Miao et al. (1997) and the crystallographic binding mode defined in PDB 4MEX both require this specific stereochemistry to maintain RNAP inhibition (IC50 = 0.5 μM against E. coli and S. aureus) and selectivity over the human enzyme [1][2]. Replacing it with the (2R,3S) isomer or racemic material would abolish the key hydrogen bond network with the RNAP bridge helix and trigger loop. Procurement of the single (2R,3R) enantiomer eliminates the need for diastereomer separation and ensures that all synthesized analogs retain the validated binding geometry [3].

Structural Biology of Transcription Complexes

For cryo-EM or X-ray crystallography studies of bacterial transcription complexes, the (2R,3R)-configured acid is required as a fragment or as part of a larger ligand to reproduce the binding mode observed in PDB 4MEX [2]. The ligand 28H in the PDB Chemical Component Dictionary explicitly defines the stereochemistry, and any deviation would prevent meaningful structural comparison with the deposited data. This is critical for fragment-based drug discovery (FBDD) efforts where the acid fragment may be used as a starting point for structure-guided elaboration [3].

Lipoxygenase Pathway Modulation

The compound is annotated in the MeSH database as a lipoxygenase inhibitor with additional antioxidant properties [4]. While stereoisomer-specific IC50 data are not publicly available, research groups investigating arachidonic acid cascade modulation may consider evaluating the (2R,3R) isomer alongside its diastereomers in head-to-head enzymatic assays. Procurement of all four stereoisomers for a comprehensive SAR study would enable definitive assignment of the active configuration, potentially revealing a novel anti-inflammatory chemotype [4].

Natural Product Total Synthesis

The (2R,3R) acid is a late-stage intermediate or a fragment coupling partner in the total synthesis of Salinamide A and its congeners (Salinamides B–F). The patent literature (U.S. 9,809,626) describes semi-synthetic derivatization of the natural product where the acid moiety is retained with its native stereochemistry [5]. For academic total synthesis groups or industrial process chemistry teams, sourcing the pre-resolved acid saves synthetic steps and avoids the inefficiency of chiral resolution of a late-stage intermediate.

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